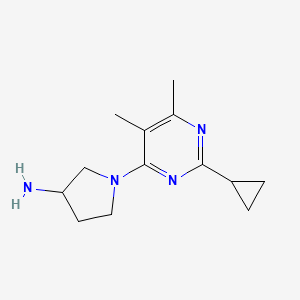

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine

Beschreibung

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine is a heterocyclic amine featuring a pyrrolidine ring linked to a substituted pyrimidine core. The pyrimidine moiety is functionalized with a cyclopropyl group at the 2-position and methyl groups at the 5- and 6-positions, while the pyrrolidine ring contains a primary amine at the 3-position.

Eigenschaften

Molekularformel |

C13H20N4 |

|---|---|

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N4/c1-8-9(2)15-12(10-3-4-10)16-13(8)17-6-5-11(14)7-17/h10-11H,3-7,14H2,1-2H3 |

InChI-Schlüssel |

QULLAIXYHOPNAZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C(N=C1N2CCC(C2)N)C3CC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(2-Cyclopropyl-5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-amin umfasst in der Regel die Konstruktion der Pyrimidin- und Pyrrolidinringe, gefolgt von deren Verschmelzung. Ein gängiger Syntheseweg beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren, wobei häufig Katalysatoren und spezifische Lösungsmittel verwendet werden, um die Reaktion zu erleichtern .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-amin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition oder Rezeptorbindung verwendet werden.

Industrie: Es kann bei der Herstellung von Agrochemikalien oder anderen Industriechemikalien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-(2-Cyclopropyl-5,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu einer Kaskade biochemischer Ereignisse führt. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C14H19N3

- Molecular Weight : Approximately 233.32 g/mol

- Structure : The compound features a pyrimidine ring substituted with cyclopropyl and dimethyl groups, along with a pyrrolidine ring, which enhances its biological activity.

Anticancer Activity

Research indicates that 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation, particularly Cyclin-Dependent Kinase 2 (CDK2). The following table summarizes its anticancer effects on different cell lines:

| Cell Line | Observed Effect |

|---|---|

| MCF-7 | Significant anti-proliferative effects |

| HCT-116 | Notable cytotoxic activity |

| HepG-2 | Effective in inhibiting cell growth |

Anti-inflammatory Effects

Pyrimidine derivatives like this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Although direct studies are yet to be conducted, the structural similarities suggest potential efficacy in reducing inflammation.

Pharmacokinetics

While detailed pharmacokinetic data are sparse, the compound's structural characteristics suggest favorable absorption and distribution profiles typical of small molecules targeting kinases. Further studies are necessary to elucidate its metabolism and excretion pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- Tumor Growth Inhibition : In vivo experiments using xenograft models demonstrated that treatment with related compounds resulted in significant tumor size reduction compared to controls.

- Safety and Toxicity Assessment : Toxicological evaluations indicated that compounds within this class have favorable safety profiles at therapeutic doses, with no significant adverse effects observed in animal models.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-Based Analogues

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine ():

This compound shares a pyrimidine core but substitutes a fluoropyridinyl group at the 6-position instead of the cyclopropyl and dimethyl groups in the target molecule. Fluorine’s strong electron-withdrawing effect likely enhances binding affinity in drug-receptor interactions compared to the cyclopropyl group, which provides steric bulk and metabolic stability .- The pyrazole ring’s smaller size and differing electronic profile may reduce π-π stacking interactions compared to pyrimidine-containing compounds .

Pyrrolidine-Based Analogues

- 1-Cyclopropylpyrrolidin-3-amine (): This simpler derivative lacks the pyrimidine ring, resulting in a lower molecular weight (126.20 g/mol vs. ~275 g/mol for the target compound).

Physicochemical and Spectroscopic Properties

The target compound’s cyclopropyl and dimethyl groups on the pyrimidine ring are expected to deshield adjacent protons, producing distinct ^1H NMR shifts compared to pyrazole or simpler pyrrolidine derivatives.

Research Implications

The cyclopropyl and dimethyl substituents on the pyrimidine ring in the target compound likely enhance metabolic stability and modulate solubility compared to fluorinated or pyrazole-containing analogs. However, synthetic challenges, such as low yields in cyclopropyl-group incorporation (as seen in ), must be addressed for scalable production. Further studies should prioritize spectroscopic characterization and biological activity assays to validate these hypotheses.

Biologische Aktivität

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its interactions with various receptors, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 1-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine. Its molecular formula is C12H15N5, with a molecular weight of approximately 245.29 g/mol. The structure includes a pyrimidine ring fused with a cyclopropyl group and a pyrrolidine moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that derivatives of pyrimidine compounds often exhibit significant binding affinity for serotonin (5-HT) receptors and dopamine receptors, which are crucial in neuropharmacology. Specifically, studies have shown that similar compounds can act as ligands for the 5-HT1A receptor and the serotonin transporter (SERT), suggesting potential antidepressant or anxiolytic properties .

In Vitro Studies

- Receptor Binding Affinity : Compounds structurally related to 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine have demonstrated high affinity for the 5-HT1A receptor. For instance, one study reported that certain derivatives exhibited IC50 values in the low nanomolar range against SERT .

- Anticancer Activity : Preliminary investigations into the anticancer properties of similar pyrimidine derivatives have revealed promising results. For example, certain compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia), with IC50 values indicating potent activity .

Case Studies

A case study involving a series of synthesized pyrrolidine derivatives highlighted their effectiveness in inhibiting cancer cell proliferation. The study found that specific modifications to the pyrimidine structure enhanced biological potency, demonstrating the importance of structural optimization in drug design .

Table 1: Biological Activity Summary

| Compound | Target Receptor | IC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | 5-HT1A | 10 | Antidepressant |

| Compound B | SERT | 20 | Anxiolytic |

| Compound C | D2L | 15 | Antipsychotic |

| Compound D | MCF-7 | 30 | Anticancer |

Pharmacokinetics

While specific pharmacokinetic data for 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-amine is limited, studies on related compounds suggest favorable absorption and distribution characteristics due to their lipophilicity and ability to cross the blood-brain barrier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.